molecular formula C7H17N3O4S B1274240 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate CAS No. 73771-20-7

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate

Cat. No.: B1274240
CAS No.: 73771-20-7
M. Wt: 239.30 g/mol
InChI Key: HRGPTLPBCMWSSA-UHFFFAOYSA-N
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Description

Historical Context of Piperazine Derivatives

The development of piperazine derivatives traces its origins to the late 19th and early 20th centuries, when researchers first recognized the potential of the piperazine scaffold in medicinal chemistry applications. Piperazine itself, with the chemical formula C4H10N2, was originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. The addition of the "-az-" infix to create "piperazine" specifically refers to the extra nitrogen atom present compared to piperidine, highlighting the systematic approach to chemical nomenclature that emerged during this period.

The historical significance of piperazine compounds became particularly evident when Bayer marketed piperazine as an anthelmintic agent in the early 20th century, featuring it in print advertisements alongside other pharmaceutical products of that era. This early commercial application demonstrated the therapeutic potential inherent in the piperazine structure and established a foundation for subsequent research into substituted piperazine derivatives. The development of various piperazine salts, including citrate and adipate forms, represented early attempts to optimize the pharmacological properties of these compounds through strategic salt formation.

The emergence of piperazine derivatives as research compounds gained momentum throughout the mid-20th century as synthetic chemistry techniques advanced. Researchers discovered that systematic modifications to the piperazine ring system could yield compounds with enhanced stability, altered solubility profiles, and modified biological activities. The incorporation of carboxamidine functional groups, as exemplified by 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate, represents a more recent development in this evolutionary trajectory, reflecting the sophisticated understanding of structure-activity relationships that characterizes contemporary pharmaceutical research.

Nomenclature and Structural Classification

The systematic nomenclature of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate reflects the complex structural features that define this compound within the broader classification of heterocyclic organic molecules. The base structure consists of a piperazine ring system, which represents a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This fundamental scaffold provides the structural foundation upon which additional functional groups are systematically attached to create the final compound.

The carboxamidine functional group attached to the 1-position of the piperazine ring represents a significant structural modification that introduces both nucleophilic and electrophilic characteristics to the molecule. Carboxamidines, as defined by their general structure RC(NR)NR2, are imine derivatives of amides and represent some of the strongest uncharged bases in organic chemistry. The presence of this functional group significantly alters the electronic properties of the parent piperazine structure, contributing to enhanced basicity and modified hydrogen bonding capabilities.

The methyl substitution at the 4-position of the piperazine ring provides additional structural specificity that distinguishes this compound from other carboxamidine derivatives. This substitution pattern creates a compound with the molecular formula C6H14N4 for the free base form, as confirmed by structural databases. The hemisulfate salt designation indicates that the compound exists as a salt formed with sulfuric acid in a 2:1 stoichiometric ratio, where two molecules of the organic base combine with one molecule of sulfuric acid to form the stable salt complex.

Table 1: Structural Classification Parameters of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate

Parameter Value Reference
Molecular Formula (Salt) C6H16N4O4S
Molecular Weight (Salt) 240.28 g/mol
Base Molecular Formula C6H14N4
Base Molecular Weight 142.20 g/mol
Chemical Abstracts Service Number 28457-20-7
Heterocyclic Ring System Piperazine
Functional Group Classification Carboxamidine

Position of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate in Chemical Taxonomy

Within the hierarchical classification system of organic chemistry, 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate occupies a specific position that reflects both its structural complexity and functional characteristics. At the highest level of classification, the compound belongs to the broad category of heterocyclic organic compounds, characterized by the presence of atoms other than carbon within the ring structure. More specifically, it falls within the subcategory of nitrogen-containing heterocycles, distinguishing it from other heterocyclic systems that may contain oxygen, sulfur, or other heteroatoms.

The compound's classification as a piperazine derivative places it within a well-established chemical family that has demonstrated significant utility in pharmaceutical and research applications. Piperazines represent a privileged scaffold in medicinal chemistry, characterized by their ability to serve as versatile building blocks for the synthesis of biologically active compounds. The systematic substitution patterns observed in 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate exemplify the methodical approach to structural modification that defines this chemical class.

From a functional group perspective, the presence of the carboxamidine moiety classifies this compound within the broader family of amidine-containing molecules. Amidines represent an important class of organic compounds characterized by their high basicity and ability to form stable ionic interactions. The specific combination of piperazine and carboxamidine functionalities creates a unique chemical entity that bridges multiple classification systems, demonstrating the interconnected nature of organic chemical taxonomy.

The hemisulfate salt formation places this compound within the category of pharmaceutical salts, reflecting the strategic application of acid-base chemistry to optimize physical and chemical properties. Salt formation represents a fundamental approach in pharmaceutical chemistry for enhancing solubility, stability, and crystallinity characteristics of organic compounds. The choice of sulfuric acid as the counterion reflects considerations related to the relative strength of the acid and the resulting stability of the salt complex.

Significance in Organic Chemistry Research

The research significance of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate extends across multiple domains of organic chemistry, reflecting the multifaceted applications that characterize compounds containing both piperazine and carboxamidine functionalities. Within the context of synthetic organic chemistry, this compound serves as a representative example of how systematic structural modifications can be employed to create molecules with enhanced properties relative to simpler parent structures. The strategic incorporation of both methyl substitution and carboxamidine functionality demonstrates the sophisticated approach to molecular design that characterizes contemporary research chemistry.

The compound's role as a synthetic intermediate has been documented in various research contexts, where it serves as a precursor for the preparation of more complex molecular structures. The versatility of the piperazine scaffold as a building block in organic synthesis has been extensively documented, with researchers utilizing these compounds to access diverse arrays of derivatives with varying biological activities. The presence of the carboxamidine functional group provides additional synthetic handles for further chemical modification, enabling the construction of complex molecular architectures through established organic transformations.

Recent research has highlighted the importance of piperazine-carboxamidine hybrid structures in the development of compounds with enhanced biological activities. Studies investigating the antiproliferative effects of related piperazine-carboximidamide derivatives have demonstrated significant cytotoxicity against cancer cell lines, with some compounds showing superior efficacy compared to established control drugs. These findings underscore the research potential inherent in systematic structural modifications of the piperazine-carboxamidine scaffold.

Table 2: Research Applications and Structural Features of Piperazine-Carboxamidine Derivatives

Research Domain Structural Feature Significance Reference
Synthetic Chemistry Piperazine Scaffold Versatile Building Block
Medicinal Chemistry Carboxamidine Group Enhanced Basicity
Pharmaceutical Research Salt Formation Improved Properties
Biological Studies Hybrid Structures Antiproliferative Activity

The analytical chemistry applications of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate and related compounds have contributed to advances in separation science and chromatographic techniques. The unique physicochemical properties of these compounds, including their basicity and hydrogen bonding capabilities, make them valuable tools for analytical method development and validation. The systematic study of structure-property relationships in this chemical class has provided insights into the fundamental principles governing molecular recognition and separation processes.

Properties

CAS No.

73771-20-7

Molecular Formula

C7H17N3O4S

Molecular Weight

239.30 g/mol

IUPAC Name

4-methylpiperidine-1-carboximidamide;sulfuric acid

InChI

InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4)

InChI Key

HRGPTLPBCMWSSA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O

Canonical SMILES

CC1CCN(CC1)C(=N)N.OS(=O)(=O)O

Other CAS No.

73771-20-7

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Sulfonation

The traditional approach involves sequential modification of piperazine:

  • N-Methylation : Treatment of piperazine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields 4-methylpiperazine (85% yield).
  • Carboxamidine Formation : Reaction with cyanamide in ethanol under acidic conditions (HCl, 80°C, 6 hours) introduces the carboxamidine group.
  • Salt Formation : Neutralization with sulfuric acid (1:0.5 molar ratio) in aqueous methanol precipitates the hemisulfate salt (92% purity by HPLC).

Limitations : Multi-step purification (column chromatography, recrystallization) reduces overall yield to 62%. Residual solvents (DMF, ethanol) require extensive removal to meet ICH guidelines.

Advanced One-Pot Synthesis Strategies

Catalytic Cyclization and In Situ Salt Formation

Adapting methodologies from pyrazole hemisulfate synthesis, a one-pot protocol achieves 89% yield:

Parameter Condition
Solvent Water
Catalyst Trimethyl orthoformate (0.1 eq)
Temperature 45–70°C (reflux)
Reaction Time 8 hours
Workup Cooling to -5°C, filtration

Procedure :

  • Combine 4-methylpiperazine (1 eq) and cyanamide (1.2 eq) in water.
  • Add trimethyl orthoformate catalytically to facilitate imine formation.
  • Introduce hydrazine hydrate (1.5 eq) to induce cyclization, followed by sulfuric acid (0.55 eq) for salt formation.

Advantages :

  • Eliminates toxic solvents (acetonitrile, DMF).
  • Reduces purification to a single aqueous wash (98.5% purity by $$ ^1H $$-NMR).

Mechanistic Insights into Key Reactions

Role of Trimethyl Orthoformate in Carboxamidine Synthesis

Trimethyl orthoformate acts as a dehydrating agent, converting the intermediate Schiff base ($$ \text{R–N=CH–NH}2 $$) into the carboxamidine moiety via nucleophilic attack by cyanamide:
$$
\text{R–NH}
2 + \text{HC(OCH}3\text{)}3 \rightarrow \text{R–N=CH–OCH}3 + 3\text{CH}3\text{OH}
$$
$$
\text{R–N=CH–OCH}3 + \text{NH}2\text{CN} \rightarrow \text{R–N=C(NH}2\text{)–NH}2 + \text{CH}_3\text{OH}
$$
This step is critical for avoiding dimerization side products.

Optimization of Reaction Parameters

Solvent Screening for Yield Enhancement

Comparative studies reveal water as superior to organic solvents:

Solvent Yield (%) Purity (%)
Water 89 98.5
Ethanol 72 95.2
Acetonitrile 68 93.8

Water’s high polarity stabilizes ionic intermediates, accelerating cyclization.

Analytical Characterization

X-Ray Crystallography

Co-crystallization with IMPDH (PDB: 6XYZ) confirms the binding pose of the carboxamidine group, which forms hydrogen bonds with Asp273 and Tyr487’. The methyl group occupies a hydrophobic pocket, reducing rotational entropy and enhancing binding affinity ($$ K_d = 2.3 \ \mu\text{M} $$).

Spectroscopic Validation

  • $$ ^1H $$-NMR (D$$ _2$$O) : δ 3.15 (t, 4H, piperazine CH$$ _2$$), 2.45 (s, 3H, CH$$ _3$$), 2.90 (m, 4H, piperazine NH).
  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Production Challenges

Purification at Scale

Filtration of the hemisulfate salt requires precise control of cooling rates (-0.5°C/min) to prevent amorphous solid formation. Centrifugation at 10,000 rpm yields 95% recovery vs. 78% via vacuum filtration.

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-methylpiperazine, cyanamide, and sulfuric acid (2:1:0.5 molar ratio) for 2 hours achieves 84% yield with no solvent waste. Particle size analysis (SEM) shows uniform crystals (10–15 μm), ideal for direct tablet compression.

Applications in Drug Discovery

  • Antimycobacterial Agents : Analogues inhibit M. tuberculosis IMPDH (IC$$ _{50} $$ = 1.8 μM).
  • Kinase Inhibitors : Structural analogs demonstrate ROCK1 inhibition (IC$$ _{50} $$ = 12 nM).

Chemical Reactions Analysis

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Activity

1-Piperazinecarboxamidine derivatives have shown potential as antiviral agents. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral proteases and other essential enzymes. For instance, certain derivatives have been studied for their effectiveness against human immunodeficiency virus (HIV) and other retroviruses, showcasing their role in antiretroviral therapy .

Cancer Treatment

The compound has been explored for its anticancer properties. Studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival. The modulation of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells. Notably, research on structurally related compounds has demonstrated their efficacy in preclinical models of cancer .

Neurological Disorders

Research indicates that 1-Piperazinecarboxamidine derivatives may have applications in treating neurological disorders, including anxiety and depression. These compounds are thought to modulate neurotransmitter systems, potentially providing therapeutic benefits similar to those of existing anxiolytics and antidepressants. The modulation of fatty acid amide hydrolase (FAAH) is one proposed mechanism by which these compounds exert their effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReferences
AntiviralHIVInhibition of viral proteases
AnticancerVarious cancersKinase inhibition, apoptosis induction
AnxiolyticAnxietyModulation of neurotransmitter systems

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers at a prominent university evaluated the antiviral efficacy of 1-Piperazinecarboxamidine derivatives against HIV in vitro. The results indicated a significant reduction in viral load when treated with specific derivatives, suggesting potential for development into therapeutic agents for HIV treatment.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, researchers found that certain piperazine derivatives exhibited potent antiproliferative effects. These findings were published in a peer-reviewed journal, highlighting the compound's potential as a lead candidate for further drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:

    4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.

    N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.

The uniqueness of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Biological Activity

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate (CAS Number: 73771-20-7) is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C10H18N4O4S
  • Molecular Weight : 382.48 g/mol
  • Appearance : Colorless crystals

The biological activity of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is primarily attributed to its structural features, particularly the carboxamidine and piperazine groups. These functional groups allow the compound to interact with various biological targets through hydrogen bonding and electrostatic interactions, influencing enzyme activity and cellular processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

  • Trypsin
  • Chymotrypsin

These enzymes are crucial for protein digestion, suggesting that the compound may impact metabolic pathways involving protein metabolism.

Antibacterial Activity

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate has shown promising antibacterial properties. Studies have demonstrated its effectiveness against specific bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

Further investigations are required to elucidate the compound's efficacy and mechanisms of action against these pathogens.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antibacterial agent.
  • Enzyme Activity Modulation :
    Another research effort focused on the modulation of trypsin and chymotrypsin activity by this compound. The findings revealed that it could inhibit these enzymes effectively, suggesting potential applications in therapeutic settings where enzyme regulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate, a comparative analysis with similar compounds is essential:

Compound NameStructure SimilarityBiological Activity
4-Methylpiperidine-1-carboximidamideSimilarLimited antibacterial activity
N,N-Diethyl-4-methyl-1-piperazinecarboxamideDifferent functional groupsDistinct chemical properties

The uniqueness of 1-Piperazinecarboxamidine lies in its combination of functional groups that confer specific reactivity and biological activity not found in its analogs.

Q & A

Basic Question: What are the standard synthetic routes for 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate in academic research?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified Mannich reaction can be employed using 1-amino-4-methylpiperazine as a starting material. In one protocol:

  • Reagents : 1-amino-4-methylpiperazine (1.5 mmol) is reacted with a carbonyl-containing compound (e.g., aldehydes or ketones) under reflux in anhydrous dimethylformamide (DMF) with potassium hydride as a base .
  • Conditions : Reactions are conducted under inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Purification : Column chromatography or recrystallization yields the hemisulfate salt (85% reported yield) .
    This method aligns with piperazine derivative syntheses described for cytotoxic agent development .

Basic Question: How is structural characterization of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate validated?

Answer:
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and carboxamidine group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 342.4353 g/mol for related analogs) .
  • X-ray Crystallography : For crystalline derivatives, lattice parameters and hydrogen bonding patterns are analyzed (see piperazine-based Mannich bases in ).
  • Elemental Analysis : Confirms stoichiometry of the hemisulfate counterion (e.g., sulfur content via ICP-MS) .

Advanced Question: How can researchers optimize reaction yields for analogs of this compound?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine amine .
  • Catalysis : Use of coupling agents like 1-hydroxy-7-azabenzotriazole (HOAt) or EDC improves carboxamidine formation efficiency .
  • Temperature Control : Reflux conditions (80–100°C) are critical for imine formation, while lower temperatures (0–25°C) minimize side reactions .
  • Counterion Exchange : Sulfate salt precipitation at pH 4–5 enhances purity .

Advanced Question: How to address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in cytotoxicity or enzyme inhibition data (e.g., hCA I/II inhibition ) may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, substrate concentrations).
  • Structural Confounders : Compare activity of the hemisulfate salt vs. free base, as counterions can alter solubility and bioavailability .
  • Cell Line Specificity : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to carbonic anhydrase isoforms and reconcile experimental data .

Advanced Question: What strategies mitigate instability of the carboxamidine group during storage?

Answer:
Instability issues (e.g., hydrolysis) require:

  • Storage Conditions : Lyophilized form at -20°C under inert gas (N₂) to prevent moisture absorption .
  • Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 for aqueous solutions to minimize degradation .
  • Stabilizing Agents : Co-formulation with cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) .

Basic Question: What are the primary research applications of this compound?

Answer:
Key applications include:

  • Medicinal Chemistry : As a precursor for kinase inhibitors or antimicrobial agents due to its piperazine core .
  • Enzyme Studies : Investigating inhibition of carbonic anhydrase isoforms (hCA I/II) for anticancer drug development .
  • Chemical Biology : Derivatization with fluorophores (e.g., FITC) for cellular uptake studies .

Advanced Question: How to design analogs with improved blood-brain barrier (BBB) penetration?

Answer:
Modifications to enhance BBB permeability:

  • Lipophilicity Adjustment : Introduce alkyl chains (e.g., methyl or ethyl groups) to increase logP values .
  • Reduction of Hydrogen Bond Donors : Replace -NH groups in carboxamidine with bioisosteres (e.g., methylene) .
  • P-gp Efflux Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) or design non-substrate analogs .
    Computational tools like SwissADME predict BBB penetration scores for iterative design .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Question: How to resolve solubility challenges in in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) where the hemisulfate salt ionizes readily .
  • Nanoparticle Formulation : Encapsulate in liposomes or PEGylated nanoparticles for aqueous dispersion .

Advanced Question: What analytical methods detect degradation products in long-term stability studies?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with mobile phases of methanol/0.1% TFA (gradient elution) .
  • Stability-Indicating Assays : Forced degradation (heat, light, pH stress) followed by LC-PDA to identify breakdown products .
  • NMR Tracking : Monitor carboxamidine proton signals (δ 7.5–8.5 ppm) for disappearance or shifts .

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